![molecular formula C19H23N5O3 B2812948 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide CAS No. 1021098-94-1](/img/structure/B2812948.png)
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide
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Overview
Description
“N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide” is a complex organic compound. It contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This compound also contains a methoxyphenyl group and a 3-methylbutanamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The triazolopyridazine core is a five-membered triazole ring fused with a six-membered pyridazine ring . The compound also contains a methoxyphenyl group and a 3-methylbutanamide group .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown promising anticancer activities . For example, compounds 8d, 8i, and 8l exhibited potent cytotoxic activities against MDA-MB-231 cells .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . They can inhibit the growth of a wide class of Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess analgesic and anti-inflammatory properties .
Antioxidant Activity
These compounds have demonstrated antioxidant activities, which can be beneficial in the treatment of diseases caused by oxidative stress .
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents .
Drug Design and Development
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .
Future Directions
Mechanism of Action
Target of Action
The compound, N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering their function.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the range of enzymes that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with, it’s likely that multiple pathways could be affected. These could include pathways involved in cellular metabolism, neurotransmission, and hormone regulation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the potential ADME properties of this compound, which would impact its bioavailability and efficacy.
properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13(2)11-17(25)20-9-10-27-18-8-7-16-21-22-19(24(16)23-18)14-5-4-6-15(12-14)26-3/h4-8,12-13H,9-11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCLEGOJICEZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide |
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